
Dxd
概要
説明
Dxdは、エキサテカン誘導体としても知られており、DNAトポイソメラーゼIの強力な阻害剤です。主に、標的がん治療のための抗体薬物複合体(ADC)におけるペイロードとして使用されます。 This compoundは、高い細胞毒性と、DNA複製および転写プロセスを妨げることでがん細胞の細胞死を誘発する能力で知られています .
準備方法
合成経路と反応条件: Dxdの合成は、天然アルカロイドであるカンプトテシンの基本構造から始まり、複数の段階を伴います。このプロセスには、その効力と溶解性を高めるためのさまざまな官能基の導入が含まれます。重要なステップには、次のものがあります。
カンプトテシンコアの官能基化: これには、F環と2番目のキラル中心の付加が含まれ、これはその活性にとって重要です.
リンカーの付加: 細胞毒性ペイロードは、リンカーを介して抗体に結合されており、リンカーは通常、標的細胞内で酵素的に切断できるペプチドベースの構造です.
工業的生産方法: this compoundの工業的生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスは、化合物の安定性を維持するために制御された環境で行われます。 最終製品は、その後、ADCで使用するために製剤化されます .
化学反応の分析
Activation and Metabolite Release
DXd exhibits three critical activation reactions in biological systems:
A. Lysosomal Degradation
- Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
- Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .
B. Metabolite Formation
Released this compound undergoes further transformations:
Metabolite | Modification | Bioactivity |
---|---|---|
14a | Thiol derivative | Reduced membrane permeability |
14b | S-methylated 14a | Increased cytotoxicity (IC₅₀ 0.31 μmol/L) |
12 | Hydroxyl-bearing | Higher potency than this compound |
Mechanism of TOP1 Inhibition
This compound interacts with DNA-topoisomerase I complexes through:
The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .
Bystander Effect Chemistry
This compound demonstrates unique membrane permeability due to:
- Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
- pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)
This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:
ADC | Bystander Killing Efficiency |
---|---|
R-DXd | 68% tumor growth inhibition in mixed cell populations |
T-DXd | 5.7x increased potency vs non-permeable payloads |
Stability and Reactivity
Key chemical stability parameters:
The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .
科学的研究の応用
Dxd has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase inhibition and DNA damage.
Biology: Employed in cell biology studies to understand the effects of DNA damage on cell cycle progression and apoptosis.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing promising results in clinical trials for various types of cancer, including breast cancer and non-small cell lung cancer
Industry: Utilized in the development of new ADCs with improved efficacy and reduced side effects.
作用機序
Dxdは、DNA複製と転写に重要な役割を果たす酵素であるDNAトポイソメラーゼIを阻害することによってその効果を発揮します。this compoundは、トポイソメラーゼI-DNA複合体と結合することにより、切断されたDNA鎖の再結合を阻止し、DNA切断の蓄積につながり、最終的には細胞死をもたらします。 このメカニズムは、急速に増殖するがん細胞で特に効果的であり、this compoundを強力な抗がん剤にします .
類似化合物との比較
Dxdは、イリノテカンやトポテカンなどの他のトポイソメラーゼI阻害剤と比較されることがよくあります。これらの化合物すべては、類似の作用機序を共有していますが、this compoundにはいくつかのユニークな特徴があります。
高い効力: This compoundは、イリノテカンやトポテカンと比較して、IC50値が低く、高い効力を示しています.
改善された溶解性: This compoundの化学構造の変更により、その溶解性が向上し、ADCで使用するためにより適したものになっています.
バイスタンダー効果: This compoundは、バイスタンダー効果を示し、細胞毒性ペイロードが隣接細胞に拡散し、抗腫瘍活性を高めます.
類似化合物:
- イリノテカン
- トポテカン
- カンプトテシン誘導体
生物活性
Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.
Overview of Deruxtecan
Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
- Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.
- Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .
Pharmacological Profile
The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:
- Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
- Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various cancer types:
- HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
- TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
- CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .
Data Table: Summary of Clinical Findings
特性
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。